molecular formula C11H17NO B1311632 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol CAS No. 156258-39-8

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Cat. No.: B1311632
CAS No.: 156258-39-8
M. Wt: 179.26 g/mol
InChI Key: JROIRYAZVQTFDW-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is an organic compound with the molecular formula C11H17NO It is a solid at room temperature and is known for its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol typically involves the reaction of 2,2-dimethyl-3-phenylpropanal with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-2-methylpropan-2-ol
  • 1-amino-3-methoxypropan-2-ol
  • 2-Amino-3-(4-methoxyphenyl)-1-propanol

Comparison: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is unique due to the presence of both an amino group and a phenyl group attached to a central carbon atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-2,2-dimethyl-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROIRYAZVQTFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156258-39-8
Record name 3-amino-2,2-dimethyl-3-phenylpropan-1-ol
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